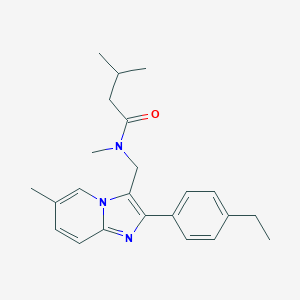
Necopidem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Necopidem is a novel synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a non-benzodiazepine sedative-hypnotic drug that acts on the GABA-A receptor in the brain. Necopidem is structurally similar to other GABA-A receptor agonists like zolpidem and eszopiclone, but it has unique pharmacological properties that make it a promising candidate for research in various fields.
Mécanisme D'action
Necopidem acts on the GABA-A receptor in the brain, which is a neurotransmitter receptor that is involved in the regulation of sleep, anxiety, and memory. Necopidem binds to a specific site on the receptor, which enhances the activity of the GABA neurotransmitter. This results in increased inhibition of neuronal activity, leading to sedation, hypnosis, and anxiolysis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Necopidem are similar to other GABA-A receptor agonists. Necopidem induces sedation, hypnosis, and anxiolysis by enhancing the activity of the GABA neurotransmitter. It also has muscle relaxant properties and can cause amnesia. Necopidem has a rapid onset of action and a short duration of action, making it a useful drug for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Necopidem in lab experiments is its unique pharmacological properties. Necopidem has a different mechanism of action than other GABA-A receptor agonists, which makes it a valuable tool for studying the receptor's function. Necopidem also has a rapid onset of action and a short duration of action, which allows for precise timing of experiments.
A limitation of using Necopidem in lab experiments is its limited availability. Necopidem is not commercially produced, and its synthesis is complex and requires specialized knowledge in organic chemistry. This makes it difficult for researchers to obtain Necopidem for their experiments.
Orientations Futures
There are several future directions for research on Necopidem. One direction is to investigate the effects of Necopidem on sleep architecture and circadian rhythms. Another direction is to study the potential therapeutic applications of Necopidem in the treatment of anxiety disorders and post-traumatic stress disorder. Furthermore, researchers can investigate the potential of Necopidem as a tool for studying the GABA-A receptor in various animal models. Finally, researchers can explore the synthesis of Necopidem and its derivatives to develop new compounds with improved pharmacological properties.
Conclusion
In conclusion, Necopidem is a promising compound for scientific research due to its unique pharmacological properties and potential applications in various fields. Its mechanism of action on the GABA-A receptor makes it a valuable tool for studying the receptor's function, and its rapid onset of action and short duration of action allow for precise timing of experiments. Although Necopidem's limited availability is a limitation, there are several future directions for research that can further our understanding of this compound's potential.
Méthodes De Synthèse
The synthesis of Necopidem involves several steps, including the formation of a key intermediate compound, which is then reacted with other reagents to yield the final product. The process is complex and requires specialized knowledge in organic chemistry. The synthesis of Necopidem is not widely known or available, and it is not commercially produced.
Applications De Recherche Scientifique
Necopidem has several potential applications in scientific research. It can be used as a tool to study the GABA-A receptor and its role in the brain's function. Necopidem can also be used to investigate the mechanism of action of other drugs that act on the GABA-A receptor. Furthermore, Necopidem can be used to study the effects of GABA-A receptor agonists on sleep, anxiety, and memory.
Propriétés
Numéro CAS |
103844-77-5 |
|---|---|
Nom du produit |
Necopidem |
Formule moléculaire |
C23H29N3O |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3 |
Clé InChI |
YRMLUAGKHYADKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |
Autres numéros CAS |
103844-77-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








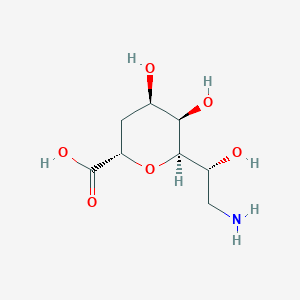

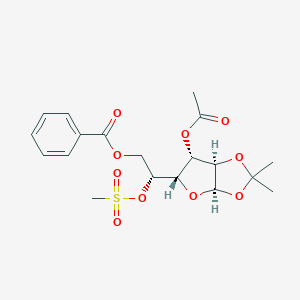

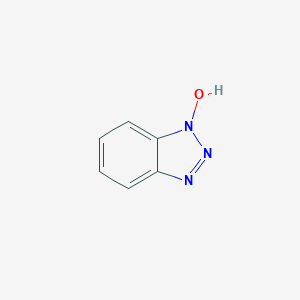
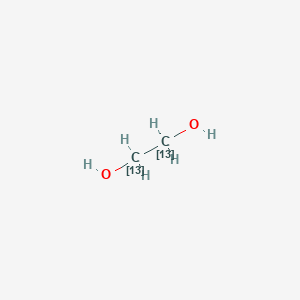
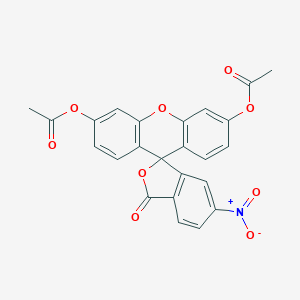
![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
